molecular formula C8H18ClO2P B14628219 Butyl butylphosphonochloridate CAS No. 54176-90-8

Butyl butylphosphonochloridate

Cat. No.: B14628219
CAS No.: 54176-90-8
M. Wt: 212.65 g/mol
InChI Key: CUIDDSHBFFXVNA-UHFFFAOYSA-N
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Description

Butyl butylphosphonochloridate is an organophosphorus compound that contains both butyl and phosphonochloridate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl butylphosphonochloridate typically involves the reaction of butyl alcohol with phosphorus trichloride and butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

PCl3+C4H9OH+C4H9ClC4H9P(O)Cl2+HCl\text{PCl}_3 + \text{C}_4\text{H}_9\text{OH} + \text{C}_4\text{H}_9\text{Cl} \rightarrow \text{C}_4\text{H}_9\text{P(O)Cl}_2 + \text{HCl} PCl3​+C4​H9​OH+C4​H9​Cl→C4​H9​P(O)Cl2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Butyl butylphosphonochloridate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water to form butylphosphonic acid and hydrochloric acid.

    Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out under mild conditions.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed:

    Substitution Reactions: The major products are substituted phosphonates.

    Hydrolysis: The major products are butylphosphonic acid and hydrochloric acid.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Butyl butylphosphonochloridate has several applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the development of pharmaceuticals.

    Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl butylphosphonochloridate involves its interaction with nucleophiles, leading to the substitution of the chlorine atom in the phosphonochloridate group. This reaction can occur through an S_N2 mechanism, where the nucleophile attacks the phosphorus atom, displacing the chlorine atom. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Butylphosphonic Acid: Similar in structure but lacks the chloridate group.

    Butyl Chloride: Contains the butyl group but lacks the phosphonochloridate group.

    Phosphorus Trichloride: Contains the phosphorus and chlorine atoms but lacks the butyl group.

Properties

CAS No.

54176-90-8

Molecular Formula

C8H18ClO2P

Molecular Weight

212.65 g/mol

IUPAC Name

1-[butyl(chloro)phosphoryl]oxybutane

InChI

InChI=1S/C8H18ClO2P/c1-3-5-7-11-12(9,10)8-6-4-2/h3-8H2,1-2H3

InChI Key

CUIDDSHBFFXVNA-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CCCC)Cl

Origin of Product

United States

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